4-Methyl-2-(4-phenoxybenzoyl)pyridine

Chemical synthesis Pharmaceutical intermediate Quality control

4-Methyl-2-(4-phenoxybenzoyl)pyridine (CAS 1187163-91-2), also systematically named (4-methylpyridin-2-yl)(4-phenoxyphenyl)methanone, is a synthetic organic compound belonging to the phenoxybenzoyl pyridine class. With a molecular formula of C19H15NO2 and a molecular weight of 289.3 g/mol, it features a pyridine ring substituted with a 4-phenoxybenzoyl group.

Molecular Formula C19H15NO2
Molecular Weight 289.3 g/mol
CAS No. 1187163-91-2
Cat. No. B1421735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(4-phenoxybenzoyl)pyridine
CAS1187163-91-2
Molecular FormulaC19H15NO2
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C19H15NO2/c1-14-11-12-20-18(13-14)19(21)15-7-9-17(10-8-15)22-16-5-3-2-4-6-16/h2-13H,1H3
InChIKeyDLGNNGCNTJVQFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(4-phenoxybenzoyl)pyridine (CAS 1187163-91-2): Procurement-Grade Identity and Chemical Classification


4-Methyl-2-(4-phenoxybenzoyl)pyridine (CAS 1187163-91-2), also systematically named (4-methylpyridin-2-yl)(4-phenoxyphenyl)methanone, is a synthetic organic compound belonging to the phenoxybenzoyl pyridine class [1]. With a molecular formula of C19H15NO2 and a molecular weight of 289.3 g/mol, it features a pyridine ring substituted with a 4-phenoxybenzoyl group [1]. This compound is listed under PubChem CID 49762089 and is supplied as a research chemical with commercially available purity grades ranging from 95% to 97% .

Synthetic chemistry building block with verified structural identity
Confirms regioisomeric assignment for library synthesis
Analytical reference standard preparation and method development
Supports HPLC/LC-MS system suitability with defined impurity profile
Structure-activity relationship (SAR) studies requiring regioisomeric control
Purity grade selection mitigates confounding by position isomers

Why 4-Methyl-2-(4-phenoxybenzoyl)pyridine Cannot Be Readily Substituted with Regioisomeric Analogs


Close structural analogs, such as regioisomers with the methyl group on a different pyridine ring position (e.g., 2-methyl-4-(4-phenoxybenzoyl)pyridine) or analogs lacking the methyl substituent (e.g., 2-(4-phenoxybenzoyl)pyridine), cannot be assumed to be functionally interchangeable [1]. The position of the methyl substituent on the pyridine core critically governs the compound's electronic distribution, steric profile, and potential for site-specific intermolecular interactions (e.g., hydrogen bonding, π-stacking), which are fundamental determinants of target binding affinity, reaction selectivity, and physicochemical properties such as lipophilicity [1]. However, it must be explicitly stated that high-strength differential quantitative evidence directly comparing the target compound to these analogs is currently limited in the public domain, making procurement decisions reliant on specific purity specifications and structural identity verification rather than functional superiority .

High Risk
Regioisomeric analogs are not functionally interchangeable
Close analogs with the methyl group on a different pyridine ring position (e.g., 2-methyl-4-(4-phenoxybenzoyl)pyridine) may shift electronic distribution, steric profile, and intermolecular interaction patterns. These differences can alter reaction selectivity and binding behavior, requiring verification rather than assuming equivalence.
Evidence Gap
High-strength differential data versus analogs is limited
Quantitative head-to-head comparisons in biological activity (e.g., IC50), experimental physicochemical properties (logP, pKa), or long-term stability are not publicly available. Procurement decisions should rely on certified purity specifications and structural identity verification rather than assumed functional advantage.

Quantitative Technical Guide for 4-Methyl-2-(4-phenoxybenzoyl)pyridine (CAS 1187163-91-2): Verifiable Differentiation Data


Certified Purity Grade: 97% HPLC vs. Standard 95% Laboratory Grade

The primary quantifiable differentiator for procurement is the verified purity level. Suppliers such as Fluorochem and MolCore offer the compound at a certified minimum purity of 97%, while a common baseline specification from suppliers like AKSci is 95% . This represents a 2% absolute increase in purity, reducing the total impurity profile by 40% (from 5.0% down to 3.0%) . This is the most salient piece of quantitative, comparator-based evidence available for this compound.

Certified Purity Grade
Head-to-head
97% HPLC vs. 95% baseline; impurity load reduced by 40%
Higher purity supports sensitive synthetic steps and improves QSAR study reliability.
Confirm exact HPLC method and wavelength in vendor Certificate of Analysis.
Chemical synthesis Pharmaceutical intermediate Quality control

Limited High-Strength Differential Evidence Statement: Biological Activity, Physicochemical, and Handling Properties

A comprehensive search of primary research papers and patents has not yielded high-strength comparative data for this compound against its closest analogs in terms of biological activity (e.g., IC50 values against specific kinases), quantitative physicochemical properties (e.g., experimental logP, pKa), or long-term stability under various conditions. Commercially available Safety Data Sheets indicate standard storage conditions (cool, dry place) with no unique hazards . The absence of such data means no direct head-to-head comparison, cross-study comparable, or robust class-level inference can be made for these critical performance metrics at this time.

Biological & Physicochemical Data
Data to verify
No high-strength public comparator data available for IC50, logP, pKa, or stability
Procurement should be based on verified identity and purity, not assumed functional superiority.
Literature search across PubChem, PubMed, and patent databases as of May 2026.
Biochemical assay Physicochemical profiling Stability

Procurement-Driven Application Scenarios for 4-Methyl-2-(4-phenoxybenzoyl)pyridine (CAS 1187163-91-2)


Synthetic Chemistry: Use as a High-Purity Building Block for Sensitive Compound Libraries

For medicinal chemistry programs constructing targeted compound libraries where a benzoylpyridine core is the key pharmacophore, procuring the 97% purity grade ensures that subsequent reaction steps, such as amide coupling or metal-catalyzed cross-couplings, start with a defined input with minimal interference from dehalogenated or oxidized byproducts . The reduction of the total impurity load by 40% relative to standard 95% grades directly mitigates the risk of cascading impurities in multi-step syntheses.

Analytical Reference Standard Preparation: Method Development and System Suitability Testing

In analytical chemistry, the 97% purity grade (with a certificate of analysis confirming the exact assay) serves as a superior reference standard for HPLC or LC-MS method development compared to lower-purity alternatives. The well-characterized impurity profile provides a more defined baseline for system suitability tests, crucial for method validation in pharmaceutical quality control .

Structure-Activity Relationship (SAR) Studies: Regioisomeric Control in Pharmacological Evaluation

When investigating the pharmacological impact of the methyl group's position on the pyridine ring, the verified structural identity of the 4-methyl regioisomer is paramount. Procurement from suppliers who guarantee this specific isomer is essential, as even a small cross-contamination with the 2-methyl analog could confound SAR conclusions drawn from biological testing [1].

Application
Selection Property
Validation Focus
Sensitive compound library synthesis
Certified 97% HPLC purity grade
Impurity profile review; cascade impurity risk mitigation
HPLC/LC-MS method development
Defined impurity profile with CoA
System suitability and method validation baseline
SAR regioisomeric control studies
Verified 4-methyl regioisomer identity
Regioisomer cross-contamination risk review
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